Ladarixin
描述
Ladarixin is an investigational, oral, small-molecule drug that functions as a non-competitive, dual allosteric inhibitor of CXCL8 (IL-8) receptors, CXCR1 and CXCR2 . It is currently under investigation in clinical trials for its efficacy and safety in adolescents and adults with new-onset type 1 diabetes (T1D) .
Molecular Structure Analysis
Ladarixin has a molecular formula of C11H12F3NO6S2 and an average mass of 375.341 Da . It is a small molecule drug .
Physical And Chemical Properties Analysis
Ladarixin is a solid substance with a molecular weight of 375.34 . It is soluble in DMSO to a concentration of 100 mg/mL .
科学研究应用
Neutrophil-Dependent Airway Inflammation
Ladarixin, a dual CXCR1/2 antagonist, has shown promise in reducing acute and chronic neutrophilic influx, attenuating Th2 eosinophil-dominated airway inflammation, tissue remodeling, and airway hyperresponsiveness. Its application in pulmonary diseases such as Asthma, Idiopathic Pulmonary Fibrosis, Influenza-A infection, and COPD offers a new therapeutic strategy, especially in corticosteroid-insensitive conditions, by improving lung function and survival rates in mice models (Mattos et al., 2020).
Type 1 Diabetes
In clinical trials involving adult patients with new-onset Type 1 Diabetes (T1D), Ladarixin demonstrated potential by preventing and reversing diabetes in preclinical studies. Although primary endpoints were not met, secondary analyses suggest that further investigation of Ladarixin in new onset T1D may be warranted, indicating its role in improving C-peptide levels and potentially restoring insulin production (Bosi et al., 2020).
Experimental Melanomas
Ladarixin's ability to inhibit CXCR1/2 significantly impacted the progression of experimental human melanomas by reducing motility, inducing apoptosis in melanoma cells, and affecting the tumor microenvironment. This study highlights Ladarixin's multifactorial effects on malignant cells and suggests its therapeutic utility in treating various melanoma types by targeting cellular signaling pathways involved in tumor progression and immune cell recruitment (Kemp et al., 2017).
Insulin Resistance and Type 2 Diabetes
Research on 3T3-L1 adipocytes exposed to high glucose or inflammatory conditions demonstrated Ladarixin's positive regulation on insulin sensitivity, glucose transporters (GLUT1 and GLUT4), cytokine profiles, and lipid metabolism. This indicates Ladarixin as a potentially effective treatment for Type 2 Diabetes Mellitus and obesity by inhibiting proinflammatory adipocytokines and improving glucose metabolism (Castelli et al., 2021).
安全和危害
In the event of exposure, it is recommended to move to fresh air if inhaled, rinse skin thoroughly with water if there is skin contact, and rinse eyes with water if there is eye contact . If ingested, it is advised to wash out the mouth with water and seek medical attention . It is not classified as a hazardous substance or mixture .
未来方向
Ladarixin is currently in Phase 3 clinical trials for its use in new-onset T1D . The results from the Phase 2 trial demonstrated that Ladarixin has potential activity in preserving β-cell function in new-onset T1D . The future clinical development plans for Ladarixin are expected to be announced soon .
属性
IUPAC Name |
[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPYOCJHQSVSZ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234030 | |
Record name | Ladarixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ladarixin | |
CAS RN |
849776-05-2 | |
Record name | Ladarixin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849776052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ladarixin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ladarixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LADARIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEH7Q6472O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。